
1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. This compound is characterized by the presence of two cyclopropane rings, which are known for their unique strain and reactivity. The compound’s structure includes a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with cyclopropanecarboxylic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropane rings contribute to the compound’s stability and reactivity, allowing it to participate in a range of biochemical processes.
相似化合物的比较
Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the additional cyclopropylethyl group.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the cyclopropylethyl group, leading to different reactivity and applications.
Uniqueness: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid is unique due to the presence of two cyclopropane rings, which impart significant strain and reactivity to the molecule. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-(2-cyclopropylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-8(11)9(5-6-9)4-3-7-1-2-7/h7H,1-6H2,(H,10,11) |
InChI 键 |
CBRMZLGIRWBKPD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CCC2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
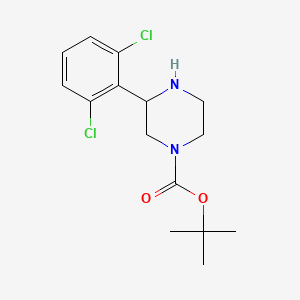
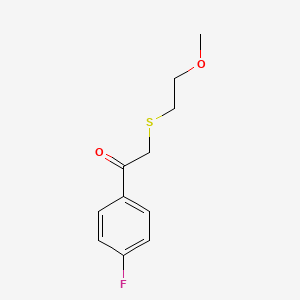


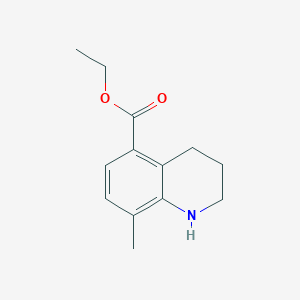

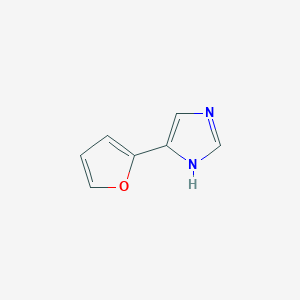
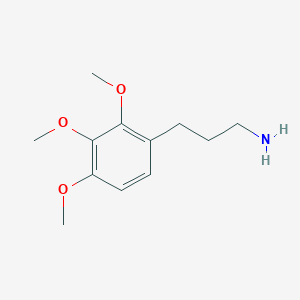

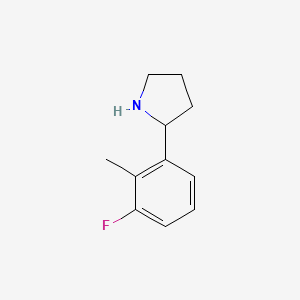
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)

